2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine
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Overview
Description
2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine is an organic compound that features an oxazole ring substituted with a 3-methoxyphenyl group and a methylamine group
Scientific Research Applications
2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine typically involves the formation of the oxazole ring followed by the introduction of the 3-methoxyphenyl and methylamine groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxybenzaldehyde with an amino acid derivative can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the oxazole ring can produce various amine derivatives .
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)benzimidazole: Similar in structure but contains a benzimidazole ring instead of an oxazole ring.
3-Methoxyphenylacetic acid: Contains a similar methoxyphenyl group but lacks the oxazole and methylamine functionalities
Uniqueness
2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine is unique due to its combination of the oxazole ring and the 3-methoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .
Properties
CAS No. |
885273-17-6 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C11H12N2O2/c1-12-10-7-15-11(13-10)8-4-3-5-9(6-8)14-2/h3-7,12H,1-2H3 |
InChI Key |
OQVVVRPBYLDTFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC(=CO2)CN |
Canonical SMILES |
CNC1=COC(=N1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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